molecular formula C9H9N3O4S2 B3037034 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid CAS No. 405279-59-6

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid

Cat. No.: B3037034
CAS No.: 405279-59-6
M. Wt: 287.3 g/mol
InChI Key: MRJJNXSJOOEQAA-UHFFFAOYSA-N
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Description

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound that belongs to the class of benzo[1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.

Preparation Methods

Chemical Reactions Analysis

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:

Scientific Research Applications

The compound 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid (CAS Number: 405279-59-6) is a sulfonamide derivative known for its unique structural features and potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, biochemistry, and materials science, providing a comprehensive overview supported by relevant data and case studies.

Basic Information

  • Molecular Formula : C₉H₉N₃O₄S₂
  • Melting Point : 176 °C
  • MDL Number : MFCD02230839
  • Hazard Classification : Irritant

Structural Characteristics

The compound's structure features a benzo[1,2,5]thiadiazole moiety, which contributes to its biological activity and solubility characteristics. The sulfonylamino group enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the disruption of folate synthesis pathways in bacteria.

Biochemical Research

This compound serves as a useful tool in biochemical assays due to its ability to interact with specific enzymes and receptors.

Application in Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its inhibitory effects on carbonic anhydrase have been documented, suggesting potential applications in treating conditions like glaucoma and edema.

Materials Science

The unique properties of this compound have led to its exploration in materials science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Development

Recent advancements have utilized this compound in the fabrication of organic field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has resulted in improved charge transport properties.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial agentSignificant inhibition against E. coli and S. aureus
Biochemical ResearchEnzyme inhibitorInhibits carbonic anhydrase; potential for glaucoma treatment
Materials ScienceOrganic semiconductor developmentEnhanced charge transport in OFETs

Comparison with Similar Compounds

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can be compared with other benzo[1,2,5]thiadiazole derivatives, such as:

Biological Activity

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉N₃O₄S₂
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 405279-59-6
  • Melting Point : 176 °C
  • Hazard Classification : Irritant

The compound features a benzo[1,2,5]thiadiazole moiety linked to a sulfonylamino group and a propionic acid, which contributes to its solubility and reactivity in biological systems .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis.

2. Anticancer Properties

Thiadiazole derivatives have been investigated for their potential as anticancer agents. A study highlighted that compounds similar to this compound can inhibit cancer cell proliferation through the induction of apoptosis in cancerous cells. The inhibition of kinesin spindle proteins (KSP) has been noted as a promising target for developing anti-cancer therapeutics .

3. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In various in vitro studies, it demonstrated the ability to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This effect is likely mediated through the inhibition of pathways involved in inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis; inhibition of KSP
Anti-inflammatoryReduction of cytokine levels

Case Study: Anticancer Activity

A notable study focused on the synthesis of various thiadiazole derivatives, including analogs of this compound. These compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study: Anti-inflammatory Effects

In another study assessing the anti-inflammatory potential, researchers evaluated the effects of thiadiazole derivatives on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds, indicating their potential use in treating inflammatory diseases.

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c13-8(14)4-5-10-18(15,16)7-3-1-2-6-9(7)12-17-11-6/h1-3,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJJNXSJOOEQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235830
Record name N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405279-59-6
Record name N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405279-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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